molecular formula C20H15BrN6O B6531783 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-36-2

4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531783
CAS No.: 1019105-36-2
M. Wt: 435.3 g/mol
InChI Key: WUWICZGSCAAFDF-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (C₂₀H₁₅BrN₆O, MW: 435.285) is a benzamide derivative featuring a brominated aromatic core and a pyridazine-pyrazole pharmacophore . The compound’s structure includes:

  • A pyridazine ring linked via an amino group to a phenyl group, enhancing π-π stacking capabilities.
  • A 1H-pyrazole substituent at the pyridazine 6-position, which may modulate solubility and target binding .

Its synthesis typically involves coupling reactions between bromobenzoyl chloride and aminophenyl-pyridazine intermediates, followed by functionalization with pyrazole groups. Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

4-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWICZGSCAAFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a compound of interest in pharmaceutical research due to its complex structure that includes a bromine atom, a pyrazole group, a pyridazine moiety, and a benzamide core. This structural diversity suggests potential interactions with various biological targets, particularly in the context of cancer therapy and anti-inflammatory applications.

Chemical Structure

The molecular formula of the compound is C22H19BrN6OC_{22}H_{19}BrN_6O with a molecular weight of 463.3 g/mol. The presence of the bromine atom may enhance the compound's reactivity and biological interactions.

Preliminary studies indicate that this compound may interact with key enzymes and receptors involved in cancer progression and inflammation. The specific mechanisms are still under investigation, but similar compounds have demonstrated inhibitory effects on critical pathways associated with tumor growth and metastasis.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description References
Antitumor Activity Exhibits potential inhibitory effects on cancer cell lines; particularly effective against breast cancer cells (MCF-7 and MDA-MB-231). Synergistic effects observed when combined with doxorubicin.
Anti-inflammatory May modulate inflammatory pathways, though specific targets remain to be elucidated.
Antimicrobial Related pyrazole derivatives have shown antimicrobial properties, suggesting potential in this area.

Case Study 1: Antitumor Efficacy

In a study involving various pyrazole derivatives, compounds similar to this compound were tested for cytotoxicity against breast cancer cell lines. The results indicated that brominated analogs exhibited significantly higher cytotoxic effects compared to non-brominated counterparts. This suggests that the bromine substituent may enhance the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Inhibition of Kinases

Research has identified that certain pyrazole derivatives can act as inhibitors of kinases such as BRAF(V600E) and EGFR, which are critical in cancer signaling pathways. While specific data on this compound is limited, its structural similarity to these active compounds suggests potential kinase inhibition capabilities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to structural modifications:

Compound Variant Key Modifications Biological Activity
2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamideMethoxy group instead of bromineAltered solubility and reactivity
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-y]amino}phenyl)benzamideNo bromine substituentDifferent biological profile
2-methoxy-N-(4-{[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-y]amino}phenyl)acetamideAcetamide instead of benzamideVariations in pharmacological activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant cytotoxic activity against various cancer cell lines. The incorporation of the bromine atom and the specific structural modifications in 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide enhance its interaction with molecular targets involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising lead for further development .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study : In vitro studies reported in Antibiotics journal indicated that a similar pyrazole-based compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Neurological Applications

Potential Neuroprotective Effects
Emerging research suggests that compounds with pyrazole and pyridazine moieties may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of oxidative stress and inflammation pathways.

Case Study : A recent publication in Neuropharmacology highlighted a related compound's ability to reduce neuroinflammation in animal models, suggesting potential therapeutic applications for neurodegenerative conditions .

Agricultural Applications

Pesticidal Properties
Beyond medicinal uses, this compound has been explored for its pesticidal properties. Research indicates that certain pyrazole derivatives can act as effective pesticides against agricultural pests, providing an environmentally friendly alternative to conventional pesticides.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Medicinal Chemistry Anticancer activity; inhibits tumor growth pathwaysIC50 values in low micromolar range against cancer cells
Antimicrobial Activity Effective against resistant bacterial strainsSignificant antibacterial activity reported
Neurological Effects Potential neuroprotective propertiesReduced neuroinflammation in animal models
Agricultural Use Pesticidal propertiesEffective against agricultural pests

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs vary in substituent patterns, heterocyclic cores, and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Data
4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide C₂₀H₁₅BrN₆O 435.285 4-bromobenzamide; pyridazine-pyrazole linkage IR: C=O (1650 cm⁻¹); NH (1614 cm⁻¹)
3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide C₂₂H₁₉BrN₆O 463.3 3-bromobenzamide; 3,5-dimethylpyrazole Increased lipophilicity (logP ~3.8)
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide C₃₁H₂₁BrF₃N₃O₃ 636.4 Trifluoromethyl; dihydrobenzo-dioxin-pyrazole MP: 99–102°C; IR: C=O (1651 cm⁻¹)
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₂₀H₁₆BrN₃O₂S 442.3 Thienopyrazole core; methylphenyl substituent Higher rigidity due to fused thiophene

Substituent Position and Electronic Effects

  • Bromine Position : The 4-bromo isomer (target compound) exhibits distinct electronic properties compared to its 3-bromo analog (). The para-bromo group enhances symmetry and may improve crystal packing, whereas meta substitution could alter dipole moments and binding interactions .
  • Pyrazole Substituents: The unsubstituted pyrazole in the target compound contrasts with the 3,5-dimethylpyrazole in .

Heterocyclic Core Variations

  • Pyridazine vs. Thienopyrazole: Replacing pyridazine with a thieno[3,4-c]pyrazole () introduces sulfur-based resonance, altering electron distribution. The thiophene’s aromaticity may enhance metabolic stability but reduce solubility .

Preparation Methods

Preparation of 6-Chloropyridazin-3-amine

Pyridazine rings are typically constructed via cyclization of 1,4-dicarbonyl precursors. A modified approach using malonic acid derivatives and hydrazine under acidic conditions yields 3-aminopyridazine. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) at reflux (110°C, 6 h), producing 6-chloropyridazin-3-amine with >85% yield.

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseCs₂CO₃ (2.5 equiv)
SolventDMF
Temperature120°C
Reaction Time12 h
Yield72%

Functionalization of the Aminophenyl Group

Synthesis of 4-Nitrobenzamide Precursor

4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3 h). The resulting 4-bromobenzoyl chloride is coupled with 4-nitroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(4-nitrophenyl)-4-bromobenzamide (88% yield).

Reduction to Primary Amine

Catalytic hydrogenation with H₂/Pd-C in ethanol reduces the nitro group to an amine, producing N-(4-aminophenyl)-4-bromobenzamide . Reaction conditions:

  • Pressure: 1 atm H₂

  • Temperature: 25°C

  • Time: 6 h

  • Yield: 95%

Final Coupling Reaction

The 6-(1H-pyrazol-1-yl)pyridazin-3-amine is coupled with N-(4-aminophenyl)-4-bromobenzamide via a Buchwald-Hartwig amination. This employs:

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (3 equiv)

  • Toluene at 100°C for 24 h

The reaction achieves 65–70% yield, with purity confirmed by HPLC (>98%).

Characterization DataValue/Description
¹H NMR (400 MHz, DMSO)δ 8.72 (s, 1H, pyrazole), 8.54 (d, J=8.4 Hz, 1H, pyridazine), 7.92–7.88 (m, 4H, aromatic), 7.64 (d, J=8.8 Hz, 2H, NH₂)
HRMS (ESI+)m/z calc. for C₂₀H₁₅BrN₆O: 467.04 [M+H]⁺; found: 467.05

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies from patent US8329692B2 highlight toluene as superior to DMF or THF for minimizing side products. Replacing Pd(OAc)₂ with Pd₂(dba)₃ improves catalytic efficiency by 15%.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexanes) isolates the target compound. Recrystallization from ethanol/water enhances purity to >99%.

Challenges and Alternative Routes

Regioselectivity in Pyridazine Substitution

Unwanted substitution at the 4-position of pyridazine is mitigated by using bulky ligands (e.g., Xantphos), which sterically hinder undesired sites.

Amide Bond Hydrolysis

Extended reaction times (>24 h) risk amide cleavage. Kinetic monitoring via TLC ensures termination before degradation .

Q & A

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Screening : Pd(PPh₃)₄ vs. Xantphos-Pd-G3 for coupling efficiency .
  • Workup Protocols : Gradient column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity .

How do pyrazole and pyridazine moieties influence reactivity?

Q. Advanced

  • Pyridazine : Acts as a hydrogen-bond acceptor, enhancing solubility and target binding (e.g., kinase ATP pockets) .
  • Pyrazole : Participates in π-π stacking and metal coordination (e.g., with Zn²⁺ in enzyme active sites) .
  • Electrophilic Substitution : Bromine at the 4-position directs further functionalization (e.g., Suzuki coupling) .

What methods determine biological target interactions?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values) for enzyme targets .
  • Molecular Docking : Software (AutoDock, Schrödinger) predicts binding poses using crystallographic data (PDB IDs) .
  • Crystallography : SHELX-refined X-ray structures (≤1.8 Å resolution) reveal conformational details .

What analytical techniques ensure purity and stability?

Q. Basic

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
  • Stability Studies : Accelerated degradation under UV light and humidity (ICH guidelines) .

How does X-ray crystallography with SHELX aid structural analysis?

Q. Advanced

  • SHELX Workflow : SHELXD (phasing), SHELXL (refinement) resolve electron density maps for heavy atoms (Br) and hydrogen bonds .
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for crystal twinning .
  • Validation : R-factors (<0.05) and Ramachandran plots ensure model accuracy .

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